molecular formula C15H17FN4S B2577418 N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine CAS No. 477866-29-8

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine

Cat. No. B2577418
CAS RN: 477866-29-8
M. Wt: 304.39
InChI Key: AKEBCIZZGFGLMC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine is a useful research compound. Its molecular formula is C15H17FN4S and its molecular weight is 304.39. The purity is usually 95%.
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Scientific Research Applications

Multi-Stimuli Responsive Materials

Research on novel V-shaped molecules such as half-cut cruciforms has demonstrated significant potential in the development of multi-stimuli responsive materials. These materials exhibit profound effects like morphology-dependent fluorochromism, which can be induced by mechanical force or pH changes. Such properties suggest applications in developing security inks and sensors without the need for covering reagents (Xiao-lin Lu & M. Xia, 2016).

Two-Photon Absorption Fluorophores

The synthesis of π-conjugated dendritic fluorophores has been explored for their significant two-photon absorption properties. These materials, containing styrylpyridyl moieties, exhibit promising applications in photopolymerization and fluorescent labeling due to their high two-photon induced fluorescence and absorption cross-sections (Y. Yan et al., 2007).

Proton-Conducting Aromatic Polymers

Novel fully aromatic poly(arylene ether sulfone)s containing triazine groups have been developed with enhanced solubility, thermal, and mechanical properties. These materials have applications in proton exchange membranes, offering significant potential in fuel cell technology due to their high proton conductivity and thermal stability (D. Tigelaar et al., 2009).

Advanced Material Properties Through Amination

The amination of triazines has been studied extensively, indicating the potential for creating novel compounds with enhanced material properties. Such processes are crucial for the synthesis of materials with specific functionalities, including improved thermal stability and biological activity (A. Rykowski & H. Plas, 1982).

Guanidinium-Functionalized Polymer Electrolytes

The synthesis of guanidinium-functionalized polymer electrolytes through activated fluorophenyl-amine reactions showcases the potential for creating high-performance anion exchange membranes. These materials are vital for applications in energy conversion and storage devices, demonstrating precise control over cation functionality and enhanced thermal stability (D. Kim et al., 2011).

properties

IUPAC Name

4-fluoro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEBCIZZGFGLMC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.